Heneicosane, 11-decyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heneicosane, 11-decyl-: is an organic compound with the molecular formula C31H64 . It is a long-chain hydrocarbon, specifically a straight-chain alkane. This compound is also known by its IUPAC name 11-decylheneicosane . It is characterized by its waxy appearance and is typically found in various natural sources.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Heneicosane, 11-decyl- can be achieved through the coupling of shorter alkyl chains. One common method involves the Wurtz reaction , where two alkyl halides are reacted in the presence of sodium metal to form a longer alkane. For example, decyl bromide and heneicosyl bromide can be reacted to form 11-decylheneicosane.
Industrial Production Methods: Industrial production of Heneicosane, 11-decyl- often involves the Fischer-Tropsch synthesis , a process that converts carbon monoxide and hydrogen into hydrocarbons. This method is advantageous for producing long-chain alkanes on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Heneicosane, 11-decyl- can undergo oxidation reactions, typically forming alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.
Reduction: Although already a saturated hydrocarbon, it can be further reduced under specific conditions to form shorter alkanes.
Substitution: This compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Halogens (Cl2, Br2) in the presence of UV light or heat.
Major Products:
Oxidation: Primary alcohols, aldehydes, carboxylic acids.
Reduction: Shorter alkanes.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Heneicosane, 11-decyl- is used as a standard in gas chromatography for the calibration of retention times due to its well-defined structure and properties.
Biology: This compound is studied for its role as a pheromone in certain insect species. For example, it is used by termites for communication within the colony.
Medicine: Research has explored its potential in drug delivery systems due to its hydrophobic nature, which can be useful in encapsulating hydrophobic drugs.
Industry: In the industrial sector, Heneicosane, 11-decyl- is used as a lubricant and in the production of paraffin waxes .
Wirkmechanismus
The mechanism by which Heneicosane, 11-decyl- exerts its effects largely depends on its application. In biological systems, it acts as a pheromone by binding to specific receptors in insects, triggering behavioral responses. In drug delivery, its hydrophobic nature allows it to encapsulate and protect hydrophobic drugs, facilitating their transport through aqueous environments.
Vergleich Mit ähnlichen Verbindungen
Heneicosane (C21H44): A shorter alkane with similar properties but different applications.
Tetracosane (C24H50): Another long-chain alkane used in similar industrial applications.
Icosane (C20H42): A slightly shorter alkane with similar chemical behavior.
Uniqueness: Heneicosane, 11-decyl- is unique due to its specific chain length and the presence of a decyl group at the 11th position, which imparts distinct physical and chemical properties compared to other alkanes.
Eigenschaften
CAS-Nummer |
55320-06-4 |
---|---|
Molekularformel |
C31H64 |
Molekulargewicht |
436.8 g/mol |
IUPAC-Name |
11-decylhenicosane |
InChI |
InChI=1S/C31H64/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h31H,4-30H2,1-3H3 |
InChI-Schlüssel |
BCWYKEQUGMQGAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.